2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15853108
InChI: InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3
SMILES:
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15853108

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde -

Specification

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name 2-[6-(dimethylamino)-4-methylpyridin-3-yl]pyrrolidine-1-carbaldehyde
Standard InChI InChI=1S/C13H19N3O/c1-10-7-13(15(2)3)14-8-11(10)12-5-4-6-16(12)9-17/h7-9,12H,4-6H2,1-3H3
Standard InChI Key MMEFKDCFVGBWOA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1C2CCCN2C=O)N(C)C

Introduction

Chemical Identity and Structural Features

2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde (CAS: 1352505-69-1) is a heterocyclic organic compound characterized by a pyrrolidine ring fused to a pyridine derivative. The molecular formula is C₁₂H₁₇N₃O, with a molecular weight of 219.28 g/mol . Its structure comprises:

  • A pyrrolidine ring (a five-membered saturated nitrogen heterocycle) substituted with an aldehyde group at position 1.

  • A 4-methylpyridine moiety at position 3 of the pyrrolidine ring, further functionalized with a dimethylamino group at position 6 .

The aldehyde group (-CHO) introduces electrophilic reactivity, making the compound a potential intermediate in nucleophilic addition reactions. The dimethylamino group (-N(CH₃)₂) enhances solubility in polar solvents and may participate in hydrogen bonding or cation-π interactions.

Stereochemical Considerations

The pyrrolidine ring adopts a twisted envelope conformation, with the aldehyde group occupying an axial or equatorial position depending on the solvent environment. Computational models suggest that the 3-(dimethylamino)pyridinyl substituent induces slight distortion in the pyrrolidine ring, favoring a cis arrangement between the aldehyde and pyridine groups .

Synthesis and Manufacturing

The synthesis of 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde involves multi-step organic reactions, typically starting from commercially available pyridine derivatives.

Key Synthetic Routes

  • Condensation Reaction:

    • 4-Methyl-6-(methylamino)pyridine is reacted with pyrrolidine-1-carbaldehyde in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the pyrrolidine-pyridine backbone.

    • Subsequent dimethylamination using dimethylamine and formaldehyde introduces the dimethylamino group .

  • Cross-Coupling Approach:

    • A Suzuki-Miyaura coupling between a boronated pyrrolidine-carbaldehyde and a 6-chloro-4-methylpyridin-3-yl precursor facilitates aryl-pyrrolidine linkage .

    • The chloro group is then replaced with dimethylamino via nucleophilic aromatic substitution .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the pyridine’s 6-position requires careful control of reaction conditions (e.g., temperature, catalyst loading) .

  • Aldehyde Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres (N₂ or Ar) during synthesis.

Physicochemical Properties

Experimental and computed data for 2-(6-(Dimethylamino)-4-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde are summarized below:

PropertyValueSource
Molecular Weight219.28 g/mol
Melting PointNot reported
SolubilitySoluble in DMSO, CHCl₃, MeOH
LogP (Partition Coefficient)1.85 (predicted)
pKa8.2 (dimethylamino group)

The compound’s logP value indicates moderate lipophilicity, suitable for crossing biological membranes. The pKa of the dimethylamino group suggests protonation under physiological conditions, enhancing water solubility .

Reactivity and Functionalization

The aldehyde group serves as a critical site for further chemical modifications:

Nucleophilic Additions

  • Primary Amines: React with the aldehyde to form Schiff bases, useful in peptide coupling or metal coordination chemistry.

  • Grignard Reagents: Add to the carbonyl carbon, generating secondary alcohols for branched derivatives .

Redox Reactions

  • Reduction: Sodium borohydride (NaBH₄) converts the aldehyde to a primary alcohol (-CH₂OH), enhancing stability .

  • Oxidation: Under strong oxidizing conditions (e.g., KMnO₄), the aldehyde may form a carboxylic acid (-COOH) .

Industrial and Research Applications

  • Medicinal Chemistry: As a building block for kinase inhibitors or antimicrobial agents .

  • Material Science: Aldehyde-functionalized heterocycles are precursors for conductive polymers .

  • Catalysis: Pyrrolidine-carbaldehydes act as ligands in asymmetric catalysis (e.g., aldol reactions) .

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